molecular formula C3H4N2 B1253741 3H-pyrazole CAS No. 288-12-0

3H-pyrazole

Cat. No. B1253741
CAS RN: 288-12-0
M. Wt: 68.08 g/mol
InChI Key: DEEPVUMBLJVOEL-UHFFFAOYSA-N
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Description

3H-pyrazole is a pyrazole. It is a tautomer of a 1H-pyrazole and a 4H-pyrazole.

Scientific Research Applications

1. Effects on Catecholamine Metabolism

Pyrazole and its derivatives have been used in studies on alcohol metabolism due to their ability to inhibit alcohol dehydrogenase. It was observed that pyrazole treatment interfered with catecholamine metabolism in rat and mouse brain, potentially caused by the inhibition of dopamine-$\beta$-hydroxylase by pyrazole in vivo (Pispa & Macdonald, 1980).

2. DNA Synthesis Inhibition

2,3-Dihydro-1H-imidazo[1,2-b]pyrazole has been shown to inhibit DNA synthesis in animal cells growing in culture. It does not affect bacterial cells, making it a potential tool for studying DNA synthesis (Ennis, Möller, Wang, & Selawry, 1971).

3. Anticancer Activity

Pyrazoline derivatives have been investigated for their potential as anticancer agents. A study on carbothioamide/carboxamide-based pyrazoline analogs demonstrated promising anticancer activity against human lung and cervical cancer cells, attributed to DNA binding (Rana et al., 2022). Another study highlighted the synthesis of pyrazole derivatives with significant anticancer properties in various cancer cell lines (Bennani et al., 2019).

4. Antimicrobial Applications

Pyrazole derivatives have been evaluated for antimicrobial activities. A recent study synthesized 5-amino functionalized pyrazole derivatives and found moderate activity against multidrug-resistant clinical isolates of Gram-positive species, particularly of the Staphylococcus genus (Brullo et al., 2022).

5. Protective Effects Against Oxidative Stress

Pyrazole derivatives have shown potential in protecting against oxidative stress and DNA damage. A study on a pyrazolecarboxamide derivative in African catfish exposed to lead nitrate found that it reversed alterations in biochemical parameters and antioxidant biomarkers, indicating potent antioxidant activity (Soliman et al., 2019).

6. Mitochondrial Function Impact

Pyrazole and its derivatives have been studied for their effects on mitochondrial function, revealing that they inhibit oxidative phosphorylation and other mitochondrial activities. This suggests potential limitations in their therapeutic use in humans (Cederbaum & Rubin, 1974).

properties

CAS RN

288-12-0

Product Name

3H-pyrazole

Molecular Formula

C3H4N2

Molecular Weight

68.08 g/mol

IUPAC Name

3H-pyrazole

InChI

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-2H,3H2

InChI Key

DEEPVUMBLJVOEL-UHFFFAOYSA-N

SMILES

C1C=CN=N1

Canonical SMILES

C1C=CN=N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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